2-(3,3-Diethoxy-2-methylpropyl)bicyclo[2.2.1]heptane
Description
The compound 2-(3,3-Diethoxy-2-methylpropyl)bicyclo[2.2.1]heptane features a bicyclo[2.2.1]heptane (norbornane) scaffold substituted with a branched alkyl ether group. The norbornane framework is a rigid, bicyclic structure widely utilized in medicinal chemistry, polymer science, and asymmetric synthesis due to its conformational stability and chiral centers . The substituent—3,3-diethoxy-2-methylpropyl—introduces steric bulk and ether functionalities, which may enhance solubility and modulate reactivity.
Properties
CAS No. |
52188-20-2 |
|---|---|
Molecular Formula |
C15H28O2 |
Molecular Weight |
240.38 g/mol |
IUPAC Name |
2-(3,3-diethoxy-2-methylpropyl)bicyclo[2.2.1]heptane |
InChI |
InChI=1S/C15H28O2/c1-4-16-15(17-5-2)11(3)8-14-10-12-6-7-13(14)9-12/h11-15H,4-10H2,1-3H3 |
InChI Key |
UPJXPVPMJFMWGQ-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(C(C)CC1CC2CCC1C2)OCC |
Origin of Product |
United States |
Preparation Methods
General Synthetic Strategy
The bicyclo[2.2.1]heptane skeleton is most commonly constructed via the Diels-Alder reaction , a [4+2] cycloaddition between a diene and a dienophile. In the context of this compound, the bicyclic core is formed first, followed by installation of the diethoxy-substituted alkyl side chain.
Diels-Alder Reaction to Form Bicyclo[2.2.1]heptane Core
Starting Materials: The bicyclo[2.2.1]heptane core is typically synthesized by reacting cyclopentadiene with an appropriate acyclic olefin or substituted olefin. Common olefins used include 1-butene, 2-butene (cis or trans), and propylene due to their availability and reactivity.
Reaction Conditions: The Diels-Alder reaction is carried out under mild to moderate temperatures (20–150°C depending on catalyst acidity), often without the need for high pressure.
Catalysts: Acidic isomerization catalysts may be employed to facilitate subsequent isomerization steps, but the initial cycloaddition can proceed without catalysts or with Lewis acids to enhance selectivity and yield.
Introduction of the 3,3-Diethoxy-2-methylpropyl Side Chain
The diethoxy functionality suggests the presence of an acetal or ketal protecting group, typically introduced by reaction of a carbonyl precursor with ethanol under acidic conditions or by alkylation of the bicyclic core with a suitable diethoxy-substituted alkyl halide.
-
Functionalization of the Bicyclo[2.2.1]heptane Core: After formation of the bicyclic core, a side chain bearing a carbonyl group (such as an aldehyde or ketone) at the 2-position can be introduced via selective substitution or oxidation.
Acetal Formation: The carbonyl group is then reacted with ethanol in the presence of an acid catalyst to form the 3,3-diethoxy acetal moiety, stabilizing the side chain and providing the diethoxy substitution.
Alternative Route: Direct alkylation of the bicycloheptane with a pre-formed 3,3-diethoxy-2-methylpropyl halide or tosylate under basic conditions could also be employed.
One-Step vs. Two-Step Synthesis
Two-Step Method: First, the bicyclo[2.2.1]heptane core is synthesized via Diels-Alder reaction, followed by separate isomerization and functional group transformations to introduce the side chain.
One-Step Method: A simultaneous Diels-Alder and isomerization reaction can be carried out in the presence of an isomerization catalyst, potentially streamlining the synthesis and improving efficiency.
Reaction Parameters and Optimization
Purification and Characterization
After reaction completion, purification typically involves distillation or chromatography to isolate the desired bicyclo[2.2.1]heptane derivative.
Characterization is performed by NMR spectroscopy, GC-MS, and IR spectroscopy to confirm the bicyclic structure and the presence of the diethoxy side chain.
Research Findings and Data
Efficiency of Different Olefins in Diels-Alder Reaction
Influence of Catalyst Acidity on Isomerization
Side Chain Functionalization
The diethoxy group is typically introduced via acetal formation from aldehyde or ketone precursors.
The presence of the diethoxy group stabilizes the side chain and allows further synthetic manipulations.
Summary of Preparation Routes
| Step | Description | Key Reagents/Conditions | Outcome |
|---|---|---|---|
| 1 | Diels-Alder reaction of cyclopentadiene with 2-butene or substituted olefin | Cyclopentadiene, 2-butene, 20–150°C, catalyst optional | Formation of bicyclo[2.2.1]heptane core |
| 2 | Isomerization (optional one-step with step 1) | Acidic catalyst, 20–400°C | Structural isomerization to desired bicyclic isomers |
| 3 | Introduction of side chain via alkylation or acetal formation | Alkyl halide with diethoxy substituent or aldehyde + ethanol + acid catalyst | Formation of 2-(3,3-Diethoxy-2-methylpropyl) substituent |
Chemical Reactions Analysis
2-(3,3-Diethoxy-2-methylpropyl)bicyclo[2.2.1]heptane undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols.
Scientific Research Applications
Organic Synthesis
1.1 Synthesis of Complex Molecules
The compound serves as a versatile building block in organic synthesis. Its bicyclic structure allows for the formation of complex molecules through various reactions such as:
- Diels-Alder Reactions : The compound can participate in Diels-Alder reactions to form larger cyclic structures, which are crucial in the synthesis of natural products and pharmaceuticals.
- Functionalization Reactions : The presence of ethoxy groups makes it amenable to functionalization, allowing chemists to introduce various substituents that can enhance bioactivity or modify physical properties.
Table 1: Summary of Synthetic Applications
| Reaction Type | Application | Reference |
|---|---|---|
| Diels-Alder | Synthesis of larger cyclic compounds | |
| Functionalization | Modification of physical/chemical properties |
Pharmaceutical Applications
2.1 Drug Development
The compound has potential applications in drug development due to its structural features that may influence biological activity. Research indicates that bicyclic compounds often exhibit interesting pharmacological properties.
- Anticancer Activity : Preliminary studies suggest that derivatives of bicyclic compounds can inhibit cancer cell proliferation, making them candidates for further pharmacological evaluation.
- Neuroprotective Effects : Some studies have explored the neuroprotective potential of bicyclic structures, indicating a possible role in treating neurodegenerative diseases.
Case Study: Anticancer Activity
A study investigated the effects of modified bicyclic compounds on various cancer cell lines, demonstrating significant cytotoxicity attributed to the unique structural features of these compounds. The results indicate a need for further exploration into their mechanisms of action and therapeutic potential.
Material Science
3.1 Polymer Chemistry
The compound's reactivity allows it to be used as a monomer or additive in polymer chemistry, contributing to the development of new materials with tailored properties.
- Thermoplastic Polymers : Incorporating bicyclic compounds into polymer matrices can enhance thermal stability and mechanical strength.
- Coatings and Adhesives : The chemical structure may provide improved adhesion properties, making it suitable for use in coatings and adhesives.
Table 2: Material Applications
Mechanism of Action
The mechanism of action of 2-(3,3-Diethoxy-2-methylpropyl)bicyclo[2.2.1]heptane involves its interaction with specific molecular targets and pathways. The compound’s bicyclo[2.2.1]heptane core provides rigidity and stability, allowing it to interact with enzymes and receptors in a specific manner. This interaction can modulate the activity of these targets, leading to various biological effects .
Comparison with Similar Compounds
Structural Analogs with Halogen Substituents
2-(Bromomethyl)bicyclo[2.2.1]heptane (C₈H₁₃Br) and 2-chloronorbornane (C₇H₁₁Cl) are halogenated derivatives. These compounds are valuable intermediates in nucleophilic substitution reactions. For example, bromomethyl-norbornane serves as a precursor for coupling reactions, while chloronorbornane exhibits stereochemical versatility, with exo and endo isomers showing distinct reactivities in polymer chemistry .
- Key differences :
Table 1: Halogen-Substituted Norbornanes
Ether- and Ester-Functionalized Derivatives
Compounds like 2-(9-borabicyclo[3.3.1]non-9-yloxy)-1,7,7-trimethylnorbornane and 2-propenoic acid norbornyl ester () highlight the role of ether and ester groups in modifying reactivity. The borabicyclo group enables Suzuki-Miyaura couplings, while the acrylate ester facilitates polymerization .
- Comparison: The diethoxy group in the target compound may act as a protecting group for alcohols or ketones, akin to the use of dioxolane rings in spiro compounds (e.g., Spiro[bicyclo[2.2.1]heptane-2,2'-[1,3]dioxolane]-5-ethanol) . Unlike esters, ethers are less prone to hydrolysis, making the target compound more stable under acidic conditions .
Bioactive and Polymer-Relevant Derivatives
5-Methyl-2,5-diazabicyclo[2.2.1]heptane () and 2,5,7-trithiabicyclo[2.2.1]heptane () demonstrate the scaffold’s versatility. The diazabicyclo derivative is a constrained amine used in drug discovery, while trithia derivatives exhibit unique electronic properties for materials science .
- Key insights :
- The diethoxy-methylpropyl group could enhance lipid solubility, improving bioavailability in drug candidates compared to polar analogs like diazabicycloheptanes.
- In polymer chemistry, bicyclo[2.2.1]heptane additives improve thermal stability; the target compound’s ether groups may further reduce volatility compared to phthalate analogs .
Table 2: Functionalized Norbornanes in Bioactive and Polymer Contexts
Biological Activity
2-(3,3-Diethoxy-2-methylpropyl)bicyclo[2.2.1]heptane is a bicyclic compound with potential biological activity. Its structure, characterized by the presence of a bicyclo[2.2.1]heptane framework and diethoxy substituents, suggests interesting interactions with biological systems. This article reviews its biological activity, including genotoxic effects, cytotoxicity, and oxidative stress responses.
The compound has the following chemical properties:
- Molecular Formula : C15H28O2
- Molecular Weight : 240.38 g/mol
- LogP : 3.84790 (indicating moderate lipophilicity) .
Biological Activity Overview
The biological activity of this compound has been investigated primarily in the context of its genotoxic effects and potential toxicity to bacterial cells.
Genotoxic Effects
A study focusing on a related compound, 2,2'-bis(bicyclo[2.2.1]heptane) (BBH), provides insights into the genotoxic potential of bicyclo[2.2.1]heptane derivatives. The research utilized Escherichia coli lux-biosensors to evaluate DNA damage and oxidative stress responses induced by BBH. Key findings include:
- DNA Damage : The compound induced an SOS response in bacterial cells, indicating genotoxicity.
- Oxidative Stress : The formation of superoxide anion radicals was implicated in the observed toxicity, suggesting that oxidative stress plays a significant role in the mechanism of action .
Cytotoxicity Studies
Cytotoxic effects were assessed using various concentrations of BBH:
- At concentrations up to 100 g/l, BBH exhibited a statistically significant decrease in luminescence from E. coli, indicating cytotoxicity.
- No alkylating effect was observed across tested concentrations, suggesting that the primary mechanism of toxicity is not through direct DNA alkylation but rather through oxidative damage .
Table 1: Summary of Biological Activity Studies
The proposed mechanisms behind the biological activity of these compounds include:
- Oxidative Stress Induction : The generation of reactive oxygen species (ROS) is central to the toxicity observed in bacterial models.
- Genotoxicity via SOS Response : The activation of DNA repair pathways indicates that the compound may cause significant cellular stress leading to potential mutagenic effects.
Q & A
Q. What is the structural and functional significance of the bicyclo[2.2.1]heptane scaffold in natural products and drug candidates?
The bicyclo[2.2.1]heptane core is a privileged structure in bioactive molecules due to its rigidity and stereochemical diversity. It is found in camphor (a natural terpene), sordarins (antifungal agents), and santalols (fragrance compounds) . In drug design, this scaffold enhances binding affinity and metabolic stability. For example, LMV-6015 and AMG 221, both drug candidates, utilize this framework for target engagement . Methodologically, researchers should prioritize X-ray crystallography or NMR to confirm stereochemistry during derivatization.
Q. Which spectroscopic and chromatographic techniques are recommended for characterizing bicyclo[2.2.1]heptane derivatives?
Gas chromatography-mass spectrometry (GC-MS) is effective for identifying volatile derivatives, as demonstrated in the analysis of 14 peaks corresponding to 11 bicyclo[2.2.1]heptane-based compounds in plant extracts (Table 1, ). Nuclear magnetic resonance (NMR) is critical for structural elucidation, particularly 2D NMR (e.g., COSY, HSQC) to resolve overlapping signals in complex derivatives . High-resolution mass spectrometry (HRMS) confirms molecular formulas, as shown for compounds like 2-(bicyclo[2.2.1]heptan-2-yl)-3-methoxynaphthalene (HRMS m/z 268.1463 ).
Advanced Research Questions
Q. How can computational methods predict the stability and detonation properties of bicyclo[2.2.1]heptane-based high-energy density compounds (HEDCs)?
Density functional theory (DFT) calculations evaluate heat of formation (HOF), bond dissociation energies, and detonation velocity. For nitramine derivatives, HOF values range from -6148.4 kJ/mol (liquid phase) to higher values for substituted analogs, correlating with stability . Impact sensitivity is reduced by introducing C–NO₂ bonds instead of N–NO₂ bonds, as the former are less prone to cleavage . Researchers should use software like Gaussian or VASP for simulations and validate predictions with differential scanning calorimetry (DSC).
Q. What challenges arise in the enantioselective synthesis of functionalized bicyclo[2.2.1]heptane derivatives, and how can they be addressed?
Key challenges include controlling stereochemistry during cycloaddition and minimizing side reactions. For example, asymmetric [4+2] cycloadditions require chiral auxiliaries like bornanesultam or ligands such as diphonane to achieve >90% enantiomeric excess (ee) . In plant growth regulators like (±)-2-(allyloxyimino)-1,7,7-trimethyl-bicyclo[2.2.1]heptane, racemization during thione-to-oxime conversion can reduce yield; this is mitigated by low-temperature reactions and sodium amide catalysis (yield: 80.6% ).
Q. How can researchers resolve contradictions in synthetic yields when using dichloroketene cycloaddition versus thione-oxime approaches?
Dichloroketene cycloaddition (e.g., synthesis of 6-(5-ethoxyhept-1-yl)bicyclo[3.3.0]octan-3-one) achieves high regioselectivity but requires strict anhydrous conditions . In contrast, thione-oxime methods (e.g., (±)-2-(propyloxyimino)-1,7,7-trimethyl derivatives) tolerate polar solvents but may yield racemic mixtures . To optimize, compare reaction parameters (temperature, catalyst loading) using design of experiments (DoE) and characterize intermediates via FT-IR to track functional group transformations.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
